molecular formula C10H14N2O B1518850 3-(2-aminophenyl)-N-methylpropanamide CAS No. 1018506-37-0

3-(2-aminophenyl)-N-methylpropanamide

Cat. No.: B1518850
CAS No.: 1018506-37-0
M. Wt: 178.23 g/mol
InChI Key: SXGFVJFXFLKIKN-UHFFFAOYSA-N
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Description

3-(2-Aminophenyl)-N-methylpropanamide is an organic compound with the molecular formula C₁₂H₁₄N₂O. It is a derivative of phenylalanine and contains an amine group attached to the benzene ring, making it an important compound in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-aminophenylacetic acid and methylamine.

  • Reaction Conditions: The reaction involves the amidation of 2-aminophenylacetic acid with methylamine under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol at a temperature of 50-70°C.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts to speed up the reaction and improve efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized products, such as nitro derivatives.

  • Reduction: Reduction reactions can convert the amide group to an amine, resulting in the formation of 3-(2-aminophenyl)-N-methylpropanamine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: 3-(2-aminophenyl)-N-methylpropanamine.

  • Substitution: Various substituted amides and amines.

Scientific Research Applications

3-(2-Aminophenyl)-N-methylpropanamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.

  • Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

3-(2-Aminophenyl)-N-methylpropanamide is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: 3-(2-aminophenyl)acetic acid, 3-(2-aminophenyl)-2-propyn-1-ol, and (2E)-3-(2-aminophenyl)acrylaldehyde.

  • Uniqueness: Unlike these compounds, this compound contains a methyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-(2-aminophenyl)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-10(13)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGFVJFXFLKIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651606
Record name 3-(2-Aminophenyl)-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018506-37-0
Record name 3-(2-Aminophenyl)-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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